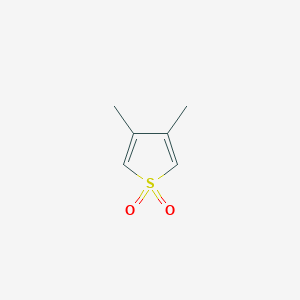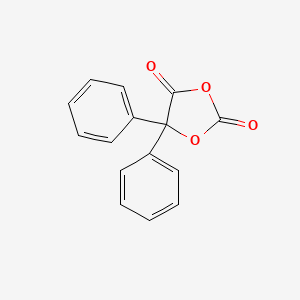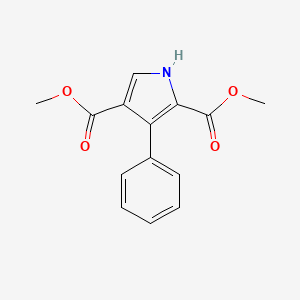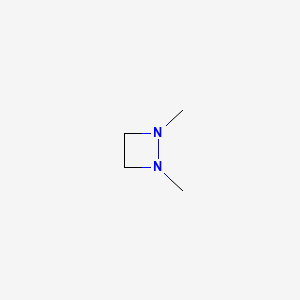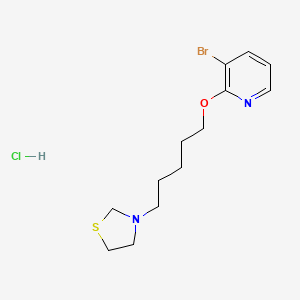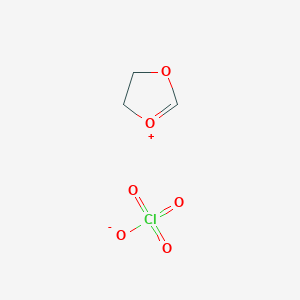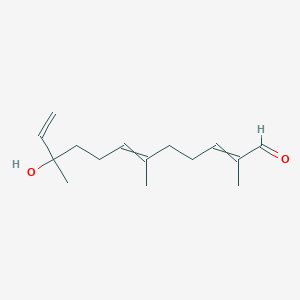
10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal is a chemical compound characterized by its unique structure, which includes multiple double bonds, a hydroxyl group, and an aldehyde group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. This intermediate can then undergo dehydration to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed:
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of substituted derivatives
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity and biological activity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-propanoate: Similar structure but with a propanoate group instead of an aldehyde.
(10S)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trienoic acid: Contains a carboxylic acid group instead of an aldehyde
Uniqueness: 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
41051-29-0 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trienal |
InChI |
InChI=1S/C15H24O2/c1-5-15(4,17)11-7-10-13(2)8-6-9-14(3)12-16/h5,9-10,12,17H,1,6-8,11H2,2-4H3 |
InChI-Schlüssel |
YFRYWBKXJHBSNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)O)CCC=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


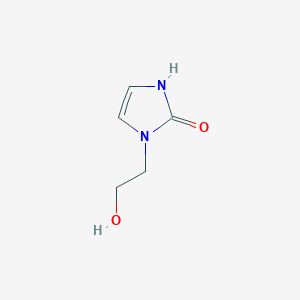
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
